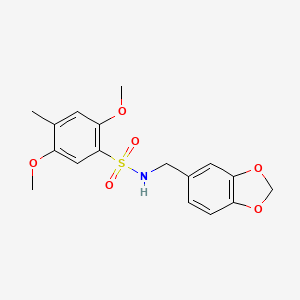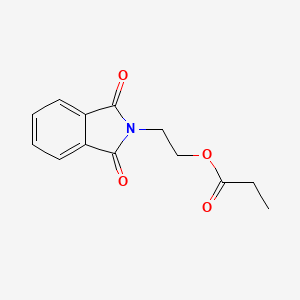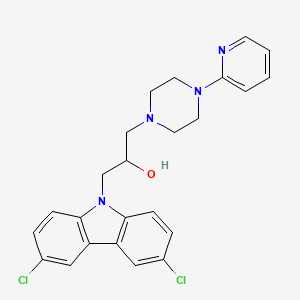
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural properties This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
873579-31-8 |
|---|---|
分子式 |
C17H19NO6S |
分子量 |
365.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO6S/c1-11-6-16(22-3)17(8-14(11)21-2)25(19,20)18-9-12-4-5-13-15(7-12)24-10-23-13/h4-8,18H,9-10H2,1-3H3 |
InChIキー |
CVMCVHNIHZFZJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
溶解性 |
53.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-phenylthiopheno[3,2-e]pyrimidin-4-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12129928.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)

![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl) acetamide](/img/structure/B12129977.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
![N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129988.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)
